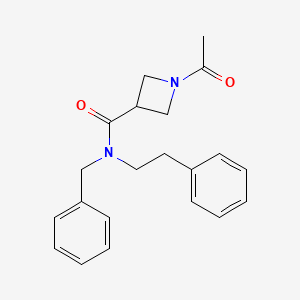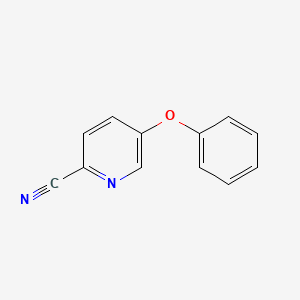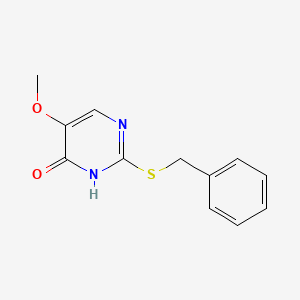
2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol is an organic compound that belongs to the class of pyrimidinols. This compound is characterized by the presence of a benzylsulfanyl group attached to the pyrimidine ring, along with a methoxy group at the 5-position. Pyrimidinols are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol typically involves the reaction of 2-chloropyrimidine with benzyl mercaptan in the presence of a base, followed by methoxylation at the 5-position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated pyrimidinols.
Substitution: Various substituted pyrimidinols depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can interact with the active site of enzymes, leading to inhibition or modulation of their activity. The methoxy group at the 5-position can enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
Similar Compounds
2-(Benzylsulfanyl)benzenecarboxylic acid: Another compound with a benzylsulfanyl group, but with different biological activities.
1-(Benzylsulfanyl)octan-2-ol: A sulfur-containing alcohol with antimicrobial properties.
Thiazole-based Schiff bases: Compounds with similar structural features and biological activities.
Uniqueness
2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
2-benzylsulfanyl-5-methoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-7-13-12(14-11(10)15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEAWIRKRGQGHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
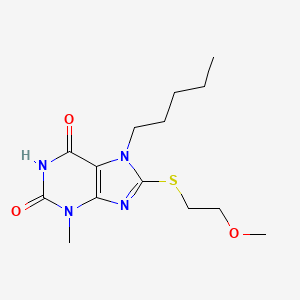
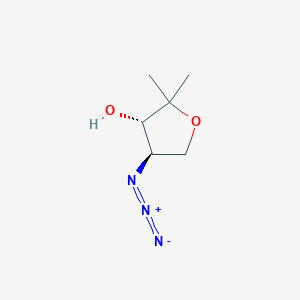
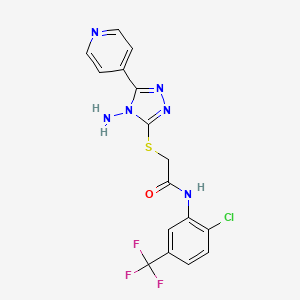
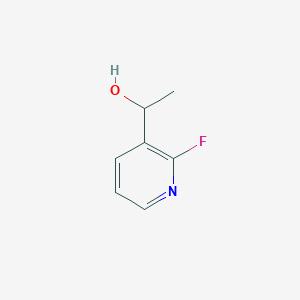
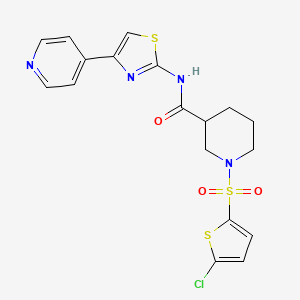
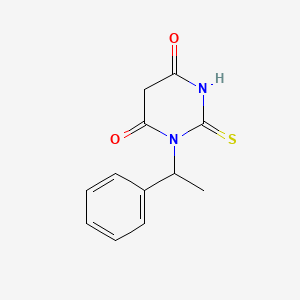
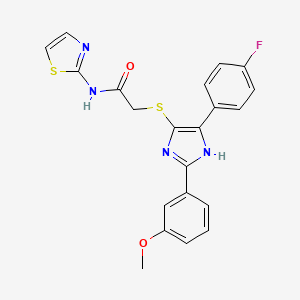


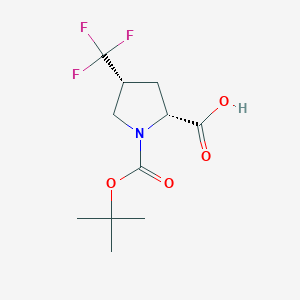
![methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2406934.png)

